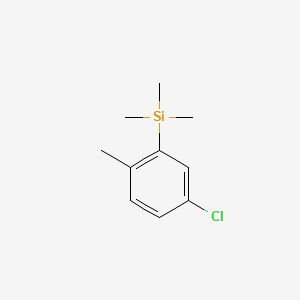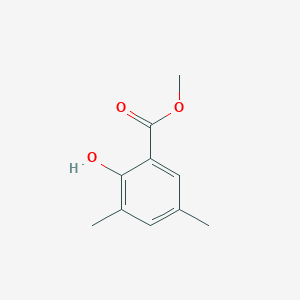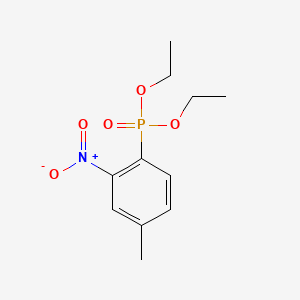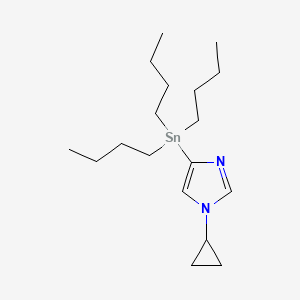
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole is an organotin compound that features a cyclopropyl group and a tributylstannyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole typically involves the stannylation of an imidazole derivative. One common method includes the reaction of 1-cyclopropyl-4-iodo-1H-imidazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Major Products:
Substituted Imidazoles: Resulting from substitution reactions.
Aryl or Vinyl Imidazoles: From coupling reactions.
Oxidized Tin Compounds: From oxidation reactions.
科学的研究の応用
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole in chemical reactions typically involves the activation of the stannyl group by a catalyst, such as palladium. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
類似化合物との比較
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another cyclopropyl-substituted heterocycle with a boron-containing group.
4-(Tributylstannyl)-1-tritylimidazole: Similar in structure but with a trityl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole is unique due to the presence of both a cyclopropyl group and a tributylstannyl group on the imidazole ring
特性
分子式 |
C18H34N2Sn |
|---|---|
分子量 |
397.2 g/mol |
IUPAC名 |
tributyl-(1-cyclopropylimidazol-4-yl)stannane |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6(1)8-4-3-7-5-8;3*1-3-4-2;/h4-6H,1-2H2;3*1,3-4H2,2H3; |
InChIキー |
IAEXFOFAMYBWCQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
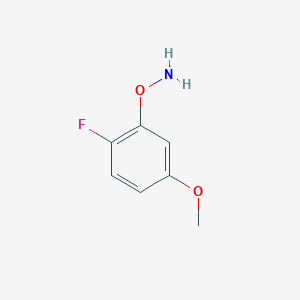

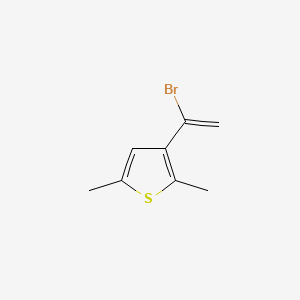
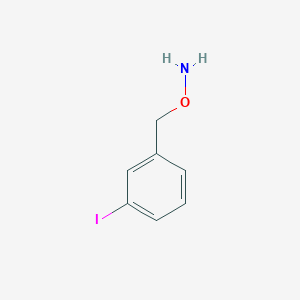

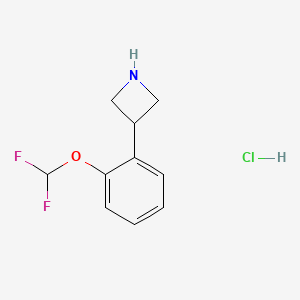
![5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)
